N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(5-(3-Nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazoline derivative featuring a 3-nitrophenyl substituent at the 5-position of the pyrazoline ring and a tosyl (p-toluenesulfonyl) group at the 1-position. Its synthesis and structural characterization likely employ crystallographic tools such as the SHELX software suite, which is widely used for small-molecule refinement and structure determination .
Properties
IUPAC Name |
N-[3-[2-(4-methylphenyl)sulfonyl-3-(3-nitrophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O6S2/c1-16-9-11-21(12-10-16)35(32,33)26-23(18-6-4-8-20(14-18)27(28)29)15-22(24-26)17-5-3-7-19(13-17)25-34(2,30)31/h3-14,23,25H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXROPFWZRSMNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC(=CC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide typically involves multi-step organic reactions. The process generally starts with the formation of the pyrazole ring, which is then functionalized with a nitrophenyl group. Subsequent reactions introduce the tosyl and methanesulfonamide groups. Each step requires precise control over reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound often employs automated and continuous flow techniques to optimize efficiency and scalability. The use of catalytic processes and environmentally friendly solvents can enhance the sustainability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can undergo a variety of chemical reactions including:
Oxidation: This reaction typically requires strong oxidizing agents and can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions involve the use of reducing agents to potentially convert the nitrophenyl group to an amine.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings or the sulfonamide group.
Common Reagents and Conditions
Common reagents include strong acids or bases for catalyzing substitutions, hydrogen gas or metal hydrides for reductions, and peroxides or other oxidizing agents for oxidation reactions. Reaction conditions often need to be carefully controlled to favor the desired product.
Major Products
The major products of these reactions depend on the specific conditions and reagents used but can include a range of functionalized pyrazoles, sulfonamides, and aromatic compounds.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrazole moiety, which is known for its diverse biological activities. The synthesis typically involves multi-step reactions that incorporate tosylation and nitration processes. The detailed synthetic pathways can be outlined as follows:
- Formation of the Pyrazole Core : The initial step involves the condensation of hydrazine derivatives with appropriate carbonyl compounds.
- Tosylation : The introduction of the tosyl group enhances the compound's stability and reactivity.
- Nitration : The nitro group is introduced to the phenyl ring to enhance biological activity.
The final product exhibits a complex structure conducive to various interactions with biological targets.
Anticancer Properties
Research has indicated that compounds similar to N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Table 1: Summary of Anticancer Activities
| Compound Type | Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrazole Derivatives | Breast Cancer | Apoptosis Induction | |
| Pyrazole Derivatives | Lung Cancer | Cell Cycle Arrest |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar pyrazole derivatives have shown efficacy against a range of pathogens, including bacteria and fungi. The mechanism typically involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
Table 2: Antimicrobial Efficacy
| Pathogen Type | Activity Level | Mechanism | Reference |
|---|---|---|---|
| Gram-positive Bacteria | Moderate | Cell Membrane Disruption | |
| Fungi | High | Inhibition of Ergosterol Synthesis |
Anti-inflammatory Effects
Additionally, compounds with similar structures have been investigated for their anti-inflammatory effects. They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
Case Study: Anti-inflammatory Activity
A study demonstrated that a related pyrazole compound significantly reduced inflammation in animal models by decreasing levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) .
Therapeutic Potential
Given its diverse biological activities, this compound presents potential for development into therapeutic agents targeting various diseases:
- Cancer Treatment : Due to its anticancer properties, further development could lead to new chemotherapeutic agents.
- Infection Control : Its antimicrobial activity suggests it could be formulated into new antibiotics or antifungal treatments.
- Inflammatory Disorders : The anti-inflammatory effects indicate potential use in treating chronic inflammatory conditions.
Mechanism of Action
The mechanism by which this compound exerts its effects would likely involve interactions with specific molecular targets, such as enzymes or receptors, through binding or covalent modification. The pathways involved could include inhibition or activation of biological processes, depending on the structural features of the compound.
Comparison with Similar Compounds
Key Structural Differences
The compound’s structural analogs differ primarily in substituent groups on the pyrazoline ring and aromatic systems. Below is a comparative analysis:
Functional Implications
- Electron-Withdrawing vs.
- Sulfonamide and Acyl Modifications : The tosyl group (aromatic sulfonyl) may improve metabolic stability over aliphatic acyl groups (e.g., isobutyryl in CCG-28511) due to reduced susceptibility to esterase cleavage.
- Pharmacological Activity: Compounds 2i and 2j, bearing nicotinoyl and dichlorobenzenesulphonamide groups, demonstrated analgesic activity in preclinical studies, suggesting that the target compound’s nitro and tosyl substituents could modulate similar pathways .
Research Findings and Trends
Structural-Activity Relationships (SAR)
- Nitrophenyl vs.
- Tosyl vs. Nicotinoyl/Isobutyryl: The tosyl group’s aromaticity and bulkiness may sterically hinder interactions with off-target proteins, improving selectivity.
Physicochemical Properties
- Solubility : The nitro group in the target compound likely reduces aqueous solubility compared to hydroxylated derivatives (e.g., 2i/2j), necessitating formulation optimization for bioavailability.
- Stability: Tosyl-protected derivatives generally exhibit superior oxidative stability over nicotinoyl analogs, as reported in related pyrazoline systems .
Biological Activity
N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound featuring a pyrazole ring and various functional groups that may influence its biological activity. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Chemical Formula : C₁₅H₁₅N₃O₃S
- Molecular Weight : 319.36 g/mol
- IUPAC Name : this compound
The presence of the tosyl group enhances the compound's lipophilicity, which may improve its ability to penetrate biological membranes.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have been shown to possess activity against various bacterial strains, including resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research has suggested that pyrazole derivatives can inhibit cancer cell proliferation. One study demonstrated that a related compound effectively induced apoptosis in human cancer cell lines by modulating pathways associated with cell survival and death . The mechanism often involves the inhibition of specific kinases involved in cancer progression.
The proposed mechanism of action for this compound includes:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, particularly those involved in metabolic pathways relevant to cancer and microbial growth.
- Receptor Binding : The structural components allow for binding to specific receptors, potentially altering signaling pathways that control cell proliferation and apoptosis .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that pyrazole derivatives can induce oxidative stress in target cells, leading to cell death .
Table 1: Summary of Biological Activities
Q & A
Basic: What are the established synthetic methodologies for preparing N-(3-(5-(3-nitrophenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?
Answer:
The compound is typically synthesized via a multi-step approach:
- Step 1: Cyclocondensation of nitrophenyl hydrazines with β-keto esters or ketones to form the pyrazoline core.
- Step 2: Tosylation (introduction of the tosyl group) using p-toluenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).
- Step 3: Methanesulfonamide coupling via nucleophilic substitution or Buchwald–Hartwig amination, depending on the reactivity of the aryl halide intermediate.
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures.
Key References: Similar protocols for pyrazoline sulfonamides are detailed in studies using NMR and HRMS for validation .
Basic: How is the structural integrity of this compound validated in synthetic chemistry research?
Answer:
Structural confirmation relies on:
- Single-crystal X-ray diffraction (SC-XRD): Resolves bond lengths, angles, and stereochemistry (e.g., dihedral angles between nitrophenyl and pyrazoline rings) .
- NMR spectroscopy: H and C NMR confirm substituent positions and hydrogen bonding (e.g., NH protons in sulfonamide groups at δ ~10–12 ppm) .
- High-resolution mass spectrometry (HRMS): Validates molecular formula (e.g., [M + Na] ion matching calculated mass within 0.3 ppm error) .
Advanced: What strategies optimize reaction yields for the pyrazoline core under varying conditions?
Answer:
Yield optimization involves:
- Catalyst screening: Lewis acids (e.g., ZnCl) or organocatalysts for cyclocondensation efficiency.
- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance intermediate stability, while ethanol/water mixtures improve crystallization.
- Temperature control: Microwave-assisted synthesis reduces reaction time (e.g., 80–100°C for 2–4 hours) .
- Design of Experiments (DoE): Statistical models (e.g., factorial design) identify critical parameters (pH, molar ratios) .
Advanced: How can computational chemistry predict the compound’s binding affinity to biological targets?
Answer:
- Molecular docking (AutoDock/Vina): Screens against enzyme active sites (e.g., cyclooxygenase-2 or kinase domains) using PyMOL for visualization.
- Molecular dynamics (MD) simulations (GROMACS): Assesses stability of ligand-protein complexes over 100-ns trajectories.
- QSAR modeling: Correlates substituent electronic properties (Hammett σ constants) with activity trends observed in related pyrazolines .
Note: Structural data from SC-XRD (e.g., torsion angles) informs force field parameterization .
Advanced: How are biological activity assays designed for this sulfonamide-pyrazoline hybrid?
Answer:
- In vitro enzyme inhibition: Dose-response curves (IC) against COX-2, carbonic anhydrase, or bacterial dihydrofolate reductase.
- Cell-based assays: Cytotoxicity (MTT assay) in cancer cell lines (e.g., MCF-7, HeLa) with IC values compared to reference drugs.
- Mechanistic studies: Western blotting or ELISA to quantify downstream biomarkers (e.g., TNF-α, IL-6) .
Advanced: How to resolve contradictions in crystallographic data for structurally similar analogs?
Answer:
- Cross-validation: Compare SC-XRD data (e.g., C–C bond lengths in nitrophenyl groups) with DFT-optimized geometries (Gaussian 09) .
- Hirshfeld surface analysis: Identifies intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) that may explain polymorphism.
- R-factor scrutiny: Discrepancies in R values (>0.06) suggest refinement errors; re-examine disorder modeling or thermal parameters .
Advanced: What methodologies assess the solubility and stability of this sulfonamide derivative?
Answer:
- Solubility profiling: Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via HPLC-UV .
- Stability studies: Accelerated degradation under heat (40–60°C) or UV light, monitored by LC-MS for hydrolytic/byproduct formation.
- Thermal analysis: Differential scanning calorimetry (DSC) identifies melting points and polymorphic transitions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
